4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine-1-carbaldehyde
CAS No.: 946315-06-6
Cat. No.: VC4818388
Molecular Formula: C18H26N2O5S
Molecular Weight: 382.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946315-06-6 |
|---|---|
| Molecular Formula | C18H26N2O5S |
| Molecular Weight | 382.48 |
| IUPAC Name | 4-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperazine-1-carbaldehyde |
| Standard InChI | InChI=1S/C18H26N2O5S/c1-18(2)13-15-5-3-6-16(17(15)25-18)24-11-4-12-26(22,23)20-9-7-19(14-21)8-10-20/h3,5-6,14H,4,7-13H2,1-2H3 |
| Standard InChI Key | DXRGQAZRGNFAJC-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCN(CC3)C=O)C |
Introduction
The compound 4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine-1-carbaldehyde is a complex organic molecule featuring a benzofuran moiety linked to a piperazine ring through a sulfonyl group and a propyl chain, with an aldehyde functional group attached to the piperazine. This structure suggests potential applications in medicinal chemistry due to its diverse functional groups.
Synthesis
The synthesis of 4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine-1-carbaldehyde likely involves multiple steps:
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Preparation of the Benzofuran Moiety: This involves synthesizing the 2,2-dimethyl-2,3-dihydrobenzofuran-7-yl group.
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Formation of the Propyl Chain Linkage: The benzofuran group is linked to a propyl chain, which is then attached to a sulfonyl group.
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Piperazine Ring Formation: The sulfonyl group is attached to a piperazine ring.
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Introduction of the Aldehyde Group: The final step involves introducing an aldehyde group to the piperazine ring.
Potential Biological Activities
Compounds with similar structures often exhibit significant biological activities due to their diverse functional groups. These activities can include:
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Anticancer Properties: Compounds with benzofuran and sulfonyl groups have shown potential anticancer effects.
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Neuroprotective Effects: Piperazine rings are known for their role in neuroprotective compounds.
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Antiviral Properties: The presence of multiple functional groups could allow interaction with viral targets.
Data Table: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine-1-carbaldehyde | CHNOS | 422 g/mol | Benzofuran, Sulfonyl, Piperazine, Aldehyde |
| (6-Methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)boronic acid | CHBO | 222.05 g/mol | Methoxy Substitution, Boronic Acid |
| N-(5-(2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide | CHNOS | 469.57 g/mol | Thiazolo-pyridine Framework, Cyclopropanecarboxamide |
Research Findings and Future Directions
While specific research findings on 4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine-1-carbaldehyde are not available, compounds with similar structures have shown promising biological activities. Future studies should focus on synthesizing this compound and evaluating its pharmacological properties, including its potential as an anticancer or antiviral agent.
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